2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro structure and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6)
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds might affect the collagen synthesis pathway.
Result of Action
Similar compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the reaction of 2-chloromethylpyridine with 2-mercaptobenzothiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride or chloroform.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
Thienopyridine derivatives: Exhibits antimicrobial properties.
Pyridin-2-ylmethanaminium derivatives: Used in the synthesis of metal complexes with potential biological activities.
Uniqueness
2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)-4,5,6,7-tetrahydro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-7-12-11(6-1)15-13(17-12)16-9-10-5-3-4-8-14-10/h3-5,8H,1-2,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMNZINRSJVMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)OCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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